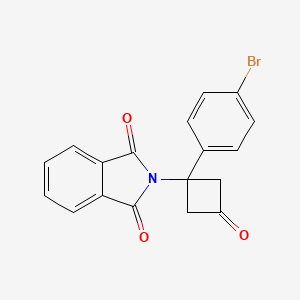

2-(1-(4-ブロモフェニル)-3-オキソシクロブチル)イソインドリン-1,3-ジオン

概要

説明

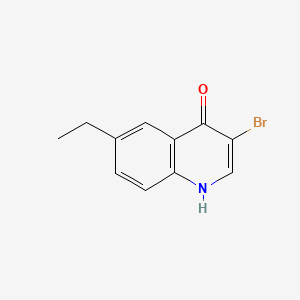

“2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimide derivatives, are recognized for their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized from the interaction of N-arylbenzenecarboximidamides with phthalic anhydride . The reaction is carried out in benzene at reflux . Without heating, the reaction leads to the formation of monoacylation products—phthalic acid amides .Molecular Structure Analysis

The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .科学的研究の応用

医薬品合成

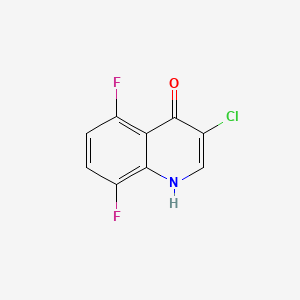

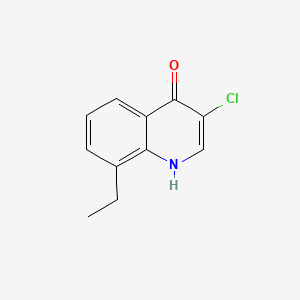

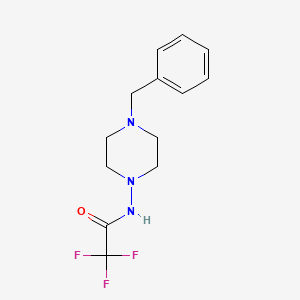

これらの化合物は、医薬品合成における潜在的な用途のため、大きな注目を集めています {svg_1}. これらは、参照薬であるメタミゾールナトリウムよりも高い鎮痛作用を持つことがわかっています {svg_2}.

除草剤

イソインドリン-1,3-ジオンは、除草剤としての潜在的な用途を持っています {svg_3}. そのユニークな化学構造と反応性は、この目的のために適しています。

着色剤と染料

これらの化合物は、着色剤と染料の製造にも使用されます {svg_4}. その芳香族性と1位と3位にカルボニル基が存在することは、その色の特性に貢献します。

ポリマー添加剤

イソインドリン-1,3-ジオンは、ポリマーの添加剤として使用できます {svg_5}. これらは、安定性や耐久性など、ポリマーの特性を向上させることができます。

有機合成

これらの化合物は、有機合成で使用されます {svg_6}. これらはさまざまな化学反応を受けることができ、複雑な有機分子の合成における汎用性の高い構成要素となります。

フォトクロミック材料

イソインドリン-1,3-ジオンは、フォトクロミック材料の製造に用途があります {svg_7}. これらは光に応答して色が変化する材料であり、イソインドリン-1,3-ジオンは、そのユニークな化学構造のために、この特性に貢献します。

将来の方向性

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . It’s also suggested that the search continues for more effective and less toxic organic molecules with a non-steroidal structure .

作用機序

Target of Action

The primary targets of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of mood, reward, and motor control in the human brain.

Mode of Action

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione interacts with dopamine receptors, modulating their activity . This interaction can result in changes to the receptor’s function, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that dopamine receptors are involved in several key neurological pathways, including those related to mood regulation and motor control . Changes in the activity of these receptors can therefore have significant downstream effects on these pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione’s action are likely to be diverse, given the wide range of biological processes in which dopamine receptors are involved. For example, modulation of D2 and D3 receptors could potentially influence mood, reward, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLJDPZJCAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728952 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199556-87-0 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)

![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)